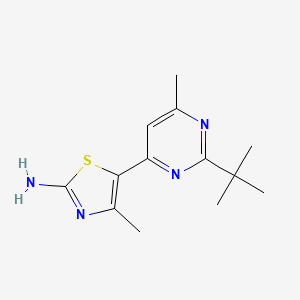

5-(2-Tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine

Description

Properties

IUPAC Name |

5-(2-tert-butyl-6-methylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4S/c1-7-6-9(10-8(2)16-12(14)18-10)17-11(15-7)13(3,4)5/h6H,1-5H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPZQRWGUSXZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(C)(C)C)C2=C(N=C(S2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2-tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine is a heterocyclic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing its synthesis, mechanisms of action, and various biological assays that highlight its therapeutic potential.

Molecular Structure

- Molecular Formula : C13H18N4S

- Molecular Weight : 262.374 g/mol

- CAS Number : 1217487-74-5

The compound features a pyrimidine ring substituted with a tert-butyl group and a thiazole moiety, which are known to enhance biological activity through various mechanisms.

Antioxidant Activity

Research indicates that compounds with thiazole and pyrimidine derivatives often exhibit significant antioxidant properties. Studies have shown that related thiazole compounds can scavenge free radicals effectively, suggesting that 5-(2-tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine may possess similar capabilities .

Anti-inflammatory Effects

Recent studies have demonstrated that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, related compounds exhibited IC50 values in the low micromolar range against COX-2, indicating potential anti-inflammatory activity . The specific IC50 values for 5-(2-tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine have not been published but can be inferred to be in a similar range based on structural analogs.

Anticancer Potential

Emerging data suggest that thiazole and pyrimidine derivatives exhibit anticancer activity by targeting various pathways involved in tumor growth and metastasis. For example, some related compounds have shown significant inhibition of cancer cell lines such as HCT116 and HepG2 with IC50 values reported in the nanomolar range . The specific anticancer effects of 5-(2-tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine warrant further investigation.

Study 1: Synthesis and Biological Evaluation

In a recent study, a series of thiazole-pyrimidine derivatives were synthesized, including the target compound. The synthesized compounds were evaluated for their antioxidant and anti-inflammatory activities using standard assays like DPPH scavenging and COX inhibition tests. Results indicated promising activity, particularly in reducing oxidative stress markers in vitro.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to determine how modifications to the pyrimidine and thiazole rings affected biological activity. This study highlighted that specific substitutions enhanced potency against inflammatory markers and cancer cell proliferation, providing insights into optimizing the chemical structure for better efficacy.

Biological Activity Summary

Scientific Research Applications

Structural Insights

The structure of this compound includes a thiazole ring fused with a pyrimidine moiety, which is critical for its biological activity. The presence of the tert-butyl and methyl groups contributes to its lipophilicity, potentially enhancing membrane permeability.

Medicinal Chemistry

Anticancer Activity :

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazole compounds have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is often linked to the induction of apoptosis in cancer cells, making it a candidate for further development as a chemotherapeutic agent [2][4].

Antimicrobial Properties :

Research has demonstrated that thiazole derivatives possess antimicrobial activity. The compound has been evaluated for its effectiveness against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, showing promising results with low minimum inhibitory concentrations (MIC) .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Studies have focused on modifying various functional groups around the thiazole and pyrimidine rings to enhance potency and selectivity for specific biological targets .

Neurological Research

Emerging studies suggest that compounds similar to 5-(2-tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine may act as positive allosteric modulators at specific receptors, such as the M3 muscarinic acetylcholine receptor. This could have implications for treating neurological disorders by enhancing cholinergic signaling .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity | Reference |

|---|---|---|

| Addition of tert-butyl group | Increased lipophilicity | |

| Variation in thiazole ring | Altered receptor selectivity | |

| Substitution on pyrimidine | Enhanced cytotoxicity |

Case Study 1: Ant

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Thiazole Analogues with Varied Substituents

A direct analogue, 4-Methyl-5-(2-tert-pentylpyrimidin-4-yl)thiazol-2-amine (C₁₃H₁₈N₄S, MW 262.38), replaces the tert-butyl and methyl groups on the pyrimidine with a tert-pentyl group.

Table 1: Comparison of Pyrimidine-Thiazole Derivatives

Thiazole-Pyrimidine Hybrids with Aromatic Substituents

Compounds in (e.g., N-{4-[2-(4-(tert-Butyl)phenyl)-4-methylthiazol-5-yl]pyrimidin-2-yl}cyclohexane-cis-1,2-diamine ) incorporate a 4-(tert-butyl)phenyl group on the thiazole ring. These derivatives exhibit higher molecular weights (393–421 g/mol) due to cyclohexane or pyrrolidine moieties, which improve metabolic stability but reduce aqueous solubility (e.g., <10 mg/mL in water) .

Functional Implications

- The tert-butylphenyl group enhances hydrophobic interactions in enzyme active sites, as seen in antimicrobial activity against multidrug-resistant bacteria (MIC = 2–8 µg/mL for compounds 19–24) .

- In contrast, the target compound’s simpler pyrimidine-thiazole structure may offer better bioavailability due to lower molecular weight.

Heterocycle-Modified Analogues

5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine (C₁₃H₁₈N₄S, MW 262.38) replaces the pyrimidine with a pyridine ring.

Simplified Thiazole Derivatives

5-(tert-Butyl)-4-methylthiazol-2-amine (C₈H₁₃N₂S, MW 169.26) lacks the pyrimidine ring entirely. This simplification reduces molecular weight by 35%, improving solubility (50 mg/mL in ethanol) but diminishing kinase inhibition efficacy (IC₅₀ > 10 µM) .

Structural-Activity Relationship (SAR)

- The pyrimidine ring in the target compound is critical for π-stacking with tyrosine kinase residues, as evidenced by reduced activity in its absence .

Preparation Methods

Synthesis of the Thiazole Core

The thiazole ring is typically constructed via a Hantzsch-type condensation reaction between a substituted thiourea and a bromoketone derivative. This approach is well-documented for 2-aminothiazoles, which are structurally related to the target compound.

Thiourea Preparation: The substituted thiourea intermediate is often synthesized by reacting an amine with benzoyl isothiocyanate, followed by base hydrolysis of the resulting N-benzoylthiourea to yield the free thiourea.

Hantzsch Reaction: The thiourea is condensed with a substituted bromoketone under controlled conditions to form the 2-aminothiazole core. For example, 1-methylthiourea reacts with 2-bromo-1-phenylethanone or 2-bromo-1-cyclopropylethanone to yield 4-substituted thiazol-2-amines.

Protecting Groups: Amines on the thiazole ring are frequently protected with tert-butyl carbamates (Boc protection) to facilitate subsequent reactions and improve yields.

Functionalization of the Pyrimidine Ring

The pyrimidine moiety, particularly 2-tert-butyl-6-methylpyrimidin-4-yl, is introduced via substitution reactions on halogenated pyrimidine intermediates.

Amination of Dihalopyrimidines: Dihalopyrimidines are aminated with substituted anilines or amines under reflux in polar aprotic solvents such as tetrahydrofuran (THF) to afford aminopyrimidine intermediates.

Alkylation and Coupling: Alkylation of the aminopyrimidine intermediate with organostannane reagents (e.g., 2-(tributylstannyl)pyridine) under Stille coupling conditions introduces the tert-butyl substituent at the 2-position of the pyrimidine ring.

Use of Bases and Solvents: Inorganic bases such as lithium hydroxide or sodium hydroxide and polar aprotic solvents like THF, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred for these transformations to ensure high conversion rates and purity.

Coupling of Thiazole and Pyrimidine Units

The final assembly of the target compound involves coupling the functionalized thiazole amine with the substituted pyrimidine.

Nucleophilic Substitution: The amino group on the thiazole ring acts as a nucleophile to substitute a leaving group (often a halide) on the pyrimidine ring under mild heating conditions.

Use of Organic Bases: Tertiary amines such as triethylamine or N,N-diisopropylethylamine (DIPEA) are commonly employed as bases to scavenge generated acids and promote the reaction.

Chlorinating Agents: Chlorinating agents like oxalyl chloride or thionyl chloride are sometimes used to activate intermediates or introduce leaving groups for substitution steps.

Typical Reaction Conditions and Yields

Research Findings and Observations

The Hantzsch reaction remains a robust and versatile method for constructing the 2-aminothiazole core, with substituent variation possible through choice of thiourea and bromoketone precursors.

Boc protection of the amine group on thiazole significantly enhances the stability and handling of intermediates, facilitating purification and further functionalization.

The amination of dihalopyrimidines is efficient under reflux in polar aprotic solvents, with triethylamine or DIPEA serving as effective bases to promote nucleophilic substitution.

Stille coupling is a preferred method for introducing bulky tert-butyl groups on the pyrimidine ring, providing moderate to good yields and tolerating various functional groups.

The use of inorganic bases (e.g., lithium hydroxide) and polar aprotic solvents (e.g., THF, DMF) is critical for achieving high purity and yield in the key steps of the synthesis.

Summary Table of Key Intermediates

Q & A

Basic: What are the common synthetic routes for preparing 5-(2-Tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine and its analogs?

Answer:

The compound can be synthesized via condensation reactions between pyrimidine and thiazole precursors. For example, related thiazol-2-amine derivatives are synthesized by cyclizing thiourea intermediates with α-haloketones or via nucleophilic substitution on pre-formed pyrimidine cores . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Analytical techniques like HPLC (≥98% purity) and NMR are critical for verifying structural integrity .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- X-ray crystallography provides definitive structural confirmation, including bond angles and lattice parameters (e.g., a=19.2951 Å, β=119.2°, space group I 1 2/a 1) .

- NMR (¹H/¹³C) identifies proton environments, such as tert-butyl groups (δ ~1.3 ppm) and aromatic protons.

- Mass spectrometry confirms molecular weight (e.g., C₁₃H₁₉N₅S: MW 277.39 g/mol) .

Advanced: How can split-plot experimental designs optimize synthetic yield for complex heterocycles like this compound?

Answer:

A split-plot design (e.g., randomized blocks with split-split plots) allows simultaneous testing of multiple variables (e.g., catalyst type, temperature). For example:

- Main plots : Reaction temperature (low vs. high).

- Subplots : Solvent systems (polar vs. nonpolar).

- Sub-subplots : Stoichiometric ratios.

Statistical tools like ANOVA analyze interactions between variables, minimizing resource use while maximizing data robustness .

Advanced: How can discrepancies between molecular docking predictions and in vitro cytotoxicity assays be resolved?

Answer:

Discrepancies may arise from protein flexibility or solvent effects. To address this:

Re-dock using flexible ligand/rigid receptor models (e.g., AutoDock Vina).

Validate binding with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Cross-check cytotoxicity data (e.g., MTT assays on Hep-2 cells) with structural analogs to identify substituent-specific effects .

Basic: What protocols are recommended for evaluating cytotoxicity using MTT assays?

Answer:

Cell line selection : Hep-2 or similar adherent lines.

Dose range : 0.1–100 µM, 48–72 hr exposure.

MTT incubation : 4 hr, followed by DMSO solubilization.

Data normalization : Express viability relative to untreated controls. Include positive controls (e.g., doxorubicin) .

Advanced: How can crystallographic data (e.g., unit cell parameters) inform structure-activity relationship (SAR) studies?

Answer:

Crystal packing (e.g., π-π stacking, H-bonding) reveals intermolecular interactions critical for biological activity. For instance:

- Tert-butyl groups enhance lipophilicity, improving membrane penetration.

- Methyl-thiazole moieties may sterically hinder target binding. Use Mercury software to visualize voids and predict binding pockets .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Waste disposal : Segregate organic waste and consult certified agencies for incineration .

Advanced: How can quantum mechanical calculations (QM) predict metabolic stability of the tert-butyl group?

Answer:

- Perform density functional theory (DFT) to calculate bond dissociation energies (BDEs) for tert-butyl C-H bonds.

- Simulate oxidative metabolism (e.g., cytochrome P450 interactions) using software like Schrödinger’s QikProp. Compare with experimental microsomal stability data .

Basic: What chromatographic methods ensure purity of the compound post-synthesis?

Answer:

- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm.

- TLC : Silica gel 60 F₂₅₄, chloroform:methanol (9:1) .

Advanced: How do solvent effects influence the compound’s tautomeric equilibria in solution?

Answer:

Use ¹⁵N NMR or UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO vs. chloroform). Thiazole amines may exhibit keto-enol tautomerism, altering reactivity. Computational studies (e.g., COSMO-RS) model solvent interactions .

Basic: What in vivo models are suitable for preliminary antitumor testing?

Answer:

- Xenograft models : Nude mice implanted with human cancer cells (e.g., HCT-116).

- Dosing : 10–50 mg/kg, intraperitoneal, daily for 14 days.

- Endpoint analysis : Tumor volume measurement and histopathology .

Advanced: How can machine learning (ML) predict novel derivatives with enhanced bioactivity?

Answer:

- Train ML models (e.g., random forest, SVM) on datasets of thiazole-pyrimidine analogs with associated IC₅₀ values.

- Descriptors include molecular weight, logP, and topological polar surface area (TPSA).

- Validate predictions with synthetic feasibility filters (e.g., retrosynthetic analysis via Synthia) .

Basic: What are the key steps in scaling up synthesis from milligram to gram scale?

Answer:

Solvent optimization : Replace low-boiling solvents (e.g., DCM) with toluene or THF.

Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water).

Quality control : Implement in-line FTIR for real-time reaction monitoring .

Advanced: How can cryo-EM complement crystallography in studying compound-protein interactions?

Answer:

- Sample preparation : Flash-freeze compound-protein complexes in vitreous ice.

- Data collection : Acquire 100,000+ particles at 300 kV.

- Processing : Use RELION for 3D reconstruction to visualize binding at near-atomic resolution .

Basic: What are the environmental fate considerations for this compound?

Answer:

- Biodegradation : Use OECD 301F tests to assess microbial breakdown.

- Ecotoxicology : Daphnia magna acute toxicity (48-hr LC₅₀).

- Persistence : Measure hydrolysis half-life at pH 7 and 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.